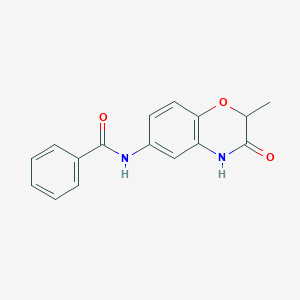

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

Description

N-(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a benzoxazine-derived compound characterized by a benzamide moiety attached to a 1,4-benzoxazine core. This compound belongs to a broader class of benzoxazine derivatives, which are known for their diverse pharmacological and agrochemical applications.

Properties

Molecular Formula |

C16H14N2O3 |

|---|---|

Molecular Weight |

282.29 g/mol |

IUPAC Name |

N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)benzamide |

InChI |

InChI=1S/C16H14N2O3/c1-10-15(19)18-13-9-12(7-8-14(13)21-10)17-16(20)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,20)(H,18,19) |

InChI Key |

CRJBGKRSAUTNMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide typically involves the condensation of 2-amino-3-methylbenzoic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at its benzoxazine core. Hydrogen peroxide (H₂O₂) is commonly employed as the oxidizing agent, leading to the formation of oxo derivatives . The reaction likely occurs at the oxo group within the benzoxazine ring, potentially altering its redox properties.

Reaction Conditions :

-

Reagents : Hydrogen peroxide

-

Products : Oxidized derivatives (exact structures depend on reaction specificity)

-

Mechanism : Oxidative modification of the benzoxazine framework

Reduction Reactions

Reduction of the compound is facilitated by agents like sodium borohydride (NaBH₄). This process typically targets functional groups such as ketones or amides, yielding amine derivatives . The benzamide moiety may participate in reduction, though the exact sites of action require further characterization.

Reaction Conditions :

-

Reagents : Sodium borohydride

-

Products : Reduced amine derivatives

-

Mechanism : Nucleophilic addition to carbonyl groups

Hydrolysis of the Amide Bond

The benzamide group in the compound is susceptible to hydrolysis under strong acidic or basic conditions. This reaction cleaves the amide bond, generating a carboxylic acid and an amine. The process is critical for understanding its stability in biological systems.

Reaction Conditions :

-

Reagents : Strong acids (e.g., HCl) or bases (e.g., NaOH)

-

Products : Corresponding carboxylic acid and amine

-

Mechanism : Acid/base-catalyzed cleavage of the amide linkage

Enzyme Inhibition Mechanism

The compound exhibits biological activity through enzyme inhibition, likely by binding to active sites. While specific targets are not detailed in the literature, benzoxazine derivatives are known to interact with pathways such as the Nrf2-HO-1 antioxidant pathway , as observed in related compounds. This interaction may reduce oxidative stress and inflammation .

Key Observations :

-

Binding Affinity : Potential interaction with enzyme active sites

-

Pathway Activation : Possible modulation of cellular antioxidant responses

-

Biological Implications : Antimicrobial or anticancer properties

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that compounds related to N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide exhibit significant antimicrobial properties. For instance, derivatives of benzoxazine have been evaluated for their effectiveness against various bacterial strains. In vitro tests demonstrated that certain derivatives possess notable inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Potential

The anticancer properties of benzoxazine derivatives have been extensively researched. Compounds similar to this compound have shown promising results in inhibiting the growth of cancer cell lines. For example, studies indicated that specific modifications to the benzoxazine structure can enhance cytotoxicity against colorectal carcinoma cells (HCT116), with some compounds exhibiting lower IC50 values than standard chemotherapeutics like 5-fluorouracil (5-FU) .

Enzyme Inhibition

This compound and its analogs have been investigated for their ability to inhibit key enzymes involved in metabolic pathways. Research has indicated that these compounds can act as inhibitors of enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the management of diabetes and Alzheimer's disease respectively . The enzyme inhibition studies reveal their potential as therapeutic agents for chronic conditions.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several benzoxazine derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) as low as 1.27 µM against Staphylococcus aureus, indicating strong antimicrobial potential .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer activity, researchers synthesized a series of benzoxazine derivatives and tested them against HCT116 cells. The most potent compound exhibited an IC50 value of 4.53 µM, significantly outperforming standard treatments in selective toxicity towards cancer cells compared to normal cell lines .

Mechanism of Action

The mechanism of action of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide involves its interaction with specific molecular targets, such as fibrinogen receptors. The compound binds to these receptors, inhibiting their activity and preventing the aggregation of platelets, which is crucial in blood clot formation . The exact molecular pathways involved in this process are still under investigation.

Comparison with Similar Compounds

Key Observations:

- 3,5-Bis(trifluoromethyl) substitution (C₂₅H₁₈F₆N₂O₃) significantly increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility . Flumioxazin replaces the benzamide group with a cyclohexene dicarboximide, altering its mode of action to herbicidal activity .

- Neuroprotective 1,4-benzoxazine derivatives (e.g., compounds 3l–3p in ) feature diphenyl or morpholino substituents, enabling interactions with central nervous system targets .

Physicochemical Properties

- Molecular Weight and Polarity :

The target compound (MW 282.30) is smaller and less polar than analogs like the 3,5-bis(trifluoromethyl) derivative (MW 508.42), which may influence bioavailability and distribution . - Functional Group Impact: Trifluoromethyl Groups: Increase metabolic stability and binding affinity to hydrophobic pockets in target proteins .

Biological Activity

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and literature.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H11N2O3 |

| Molecular Weight | 297.26 g/mol |

| Melting Point | 172-173 °C |

| Boiling Point | 631.8 °C at 760 mmHg |

| LogP | 2.0847 |

Research indicates that this compound exhibits several mechanisms of action:

- Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 70.74 μg/mL against MCF-7 breast cancer cells, indicating its potential as an anticancer agent .

- Antimicrobial Properties : Studies have reported that derivatives of benzoxazine compounds exhibit antibacterial and antifungal activities. The modification of the benzoxazine skeleton can enhance these properties, making them suitable candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : Compounds in the benzoxazine class have been noted for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Anticancer Activity

A study conducted on various benzoxazine derivatives revealed that modifications in the chemical structure significantly influenced their anticancer efficacy. The introduction of specific substituents led to enhanced activity against cancer cell lines, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Antimicrobial Activity

In a comparative study assessing the antimicrobial effects of different benzoxazine derivatives, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to establish its effectiveness .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Observed Effect |

|---|---|

| Anticancer | Significant cytotoxicity against MCF-7 cells |

| Antimicrobial | Effective against various bacterial strains |

| Anti-inflammatory | Potential in reducing inflammation |

Q & A

Basic Research Question

- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. Requires high-purity crystals grown via slow evaporation of DCM/MeOH .

- Spectroscopy :

What mechanisms underlie the reported biological activities of this benzoxazine derivative, and how can they be experimentally validated?

Advanced Research Question

- Hypothesized Mechanisms :

- Validation Strategies :

- In vitro : Dose-response studies in macrophage/monocyte lines (e.g., RAW264.7) measuring cytokine secretion (IL-6, TNF-α) .

- In vivo : Murine models with LPS-induced inflammation; intravenous administration (1–10 mg/kg) followed by plasma cytokine profiling .

How do structural modifications (e.g., substituent variations on the benzamide ring) affect bioactivity?

Advanced Research Question

- Methodology for SAR Studies :

- Key Findings :

What experimental models are suitable for assessing the compound’s pharmacokinetic properties?

Advanced Research Question

- In vitro ADME :

- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid.

- Plasma Stability : Incubation with human plasma (37°C, 24h); quantify parent compound via LC-MS .

- In vivo PK :

- Rodent Studies : Intravenous/oral dosing (Sprague-Dawley rats) with serial blood sampling. Calculate AUC, t₁/₂, and bioavailability .

How can researchers address contradictions in reported bioactivity data across studies?

Advanced Research Question

- Case Example : Discrepancies in IC₅₀ values for thrombin inhibition (e.g., 0.5 μM vs. 2.1 μM in similar assays).

- Resolution Strategies :

- Statistical Analysis : Apply ANOVA with post-hoc tests to compare datasets; report confidence intervals .

What strategies mitigate solubility challenges during formulation for in vivo studies?

Advanced Research Question

- Approaches :

- Co-solvents : Use cyclodextrin (20% w/v) or PEG-400 to enhance aqueous solubility.

- Salt Formation : React with HCl or sodium citrate to generate water-soluble salts .

- Validation : Measure solubility via HPLC-UV after 24h equilibration; confirm stability via accelerated degradation studies (40°C/75% RH) .

How can computational tools predict toxicity or off-target effects early in development?

Advanced Research Question

- In silico Methods :

- Follow-up : Prioritize compounds with >80% predicted safety margins for in vitro cytotoxicity screening (HepG2 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.